molecular formula C14H16N4S B1388468 N-[3-(1H-imidazol-1-yl)propyl]-6-methyl-1,3-benzothiazol-2-amine CAS No. 1177271-96-3

N-[3-(1H-imidazol-1-yl)propyl]-6-methyl-1,3-benzothiazol-2-amine

Cat. No.: B1388468
CAS No.: 1177271-96-3
M. Wt: 272.37 g/mol
InChI Key: DQVAWCJGXHFZGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(1H-imidazol-1-yl)propyl]-6-methyl-1,3-benzothiazol-2-amine is a complex organic compound that features both an imidazole and a benzothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-6-methyl-1,3-benzothiazol-2-amine typically involves the condensation of 6-methyl-2-aminobenzothiazole with 3-(1H-imidazol-1-yl)propylamine. The reaction is usually carried out in the presence of a suitable condensing agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) under an inert atmosphere .

Industrial Production Methods

For industrial-scale production, the process may be optimized to include continuous flow synthesis techniques, which allow for better control over reaction conditions and improved yields. The use of automated reactors and real-time monitoring systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-imidazol-1-yl)propyl]-6-methyl-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]-6-methyl-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The benzothiazole moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(1H-imidazol-1-yl)propyl)-1H-benzimidazol-2-amine
  • N-(3-(1H-imidazol-1-yl)propyl)-2-aminobenzothiazole
  • N-(3-(1H-imidazol-1-yl)propyl)-6-chloro-1,3-benzothiazol-2-amine

Uniqueness

N-[3-(1H-imidazol-1-yl)propyl]-6-methyl-1,3-benzothiazol-2-amine is unique due to the presence of both an imidazole and a benzothiazole ring in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to similar compounds .

Properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)-6-methyl-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4S/c1-11-3-4-12-13(9-11)19-14(17-12)16-5-2-7-18-8-6-15-10-18/h3-4,6,8-10H,2,5,7H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQVAWCJGXHFZGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NCCCN3C=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(1H-imidazol-1-yl)propyl]-6-methyl-1,3-benzothiazol-2-amine
Reactant of Route 2
Reactant of Route 2
N-[3-(1H-imidazol-1-yl)propyl]-6-methyl-1,3-benzothiazol-2-amine
Reactant of Route 3
Reactant of Route 3
N-[3-(1H-imidazol-1-yl)propyl]-6-methyl-1,3-benzothiazol-2-amine
Reactant of Route 4
Reactant of Route 4
N-[3-(1H-imidazol-1-yl)propyl]-6-methyl-1,3-benzothiazol-2-amine
Reactant of Route 5
Reactant of Route 5
N-[3-(1H-imidazol-1-yl)propyl]-6-methyl-1,3-benzothiazol-2-amine
Reactant of Route 6
Reactant of Route 6
N-[3-(1H-imidazol-1-yl)propyl]-6-methyl-1,3-benzothiazol-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.